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molecular formula C22H14N2 B8793574 2-Phenyldibenzo[f,h]quinoxaline

2-Phenyldibenzo[f,h]quinoxaline

Cat. No. B8793574
M. Wt: 306.4 g/mol
InChI Key: GGTXYOVKMNRYMW-UHFFFAOYSA-N
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Patent
US09391283B2

Procedure details

First, 2.16 g of phenylglyoxal and 3.36 g of 9,10-diaminophenanthrene were dissolved in a solvent of 100 mL of dehydrated ethanol under a nitrogen atmosphere. The solution was refluxed for 7 hours to be reacted. The white power precipitated through the reaction was filtered. The residue was washed with ethanol and then ether to give a dibenzo[f,h]quinoxaline derivative, Hdbq-P, which was the target substance (yield: 92%). Synthesis scheme of Step 1 is shown in (a-1) below.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][C:12]1[C:13]2[C:18]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C:25]=1[NH2:26])=[CH:17][CH:16]=[CH:15][CH:14]=2>C(O)C>[C:1]1([C:7]2[CH:9]=[N:26][C:25]3[C:12](=[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]4=[C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][C:24]4=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C=O
Name
Quantity
3.36 g
Type
reactant
Smiles
NC=1C2=CC=CC=C2C=2C=CC=CC2C1N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
The white power precipitated through the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The residue was washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C3C(=C4C(=C2N=C1)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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